Ethyl 5-(2-(benzylthio)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
This compound is a thieno[3,4-d]pyridazine derivative characterized by a fused thiophene-pyridazine core. Key substituents include:
- Position 3: A 4-fluorophenyl moiety, enhancing lipophilicity and electronic effects via the fluorine atom.
- Position 1: An ethyl carboxylate ester, influencing solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 5-[(2-benzylsulfanylacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4S2/c1-2-32-24(31)21-18-13-34-22(26-19(29)14-33-12-15-6-4-3-5-7-15)20(18)23(30)28(27-21)17-10-8-16(25)9-11-17/h3-11,13H,2,12,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMPFIQYEFTJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CSCC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure features a thieno[3,4-d]pyridazine core with various substituents that may influence its biological activity. The presence of a benzylthio group and a 4-fluorophenyl moiety suggests potential interactions with biological targets.
IUPAC Name
- Ethyl 5-(2-(benzylthio)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Molecular Formula
- C₁₈H₁₈FN₃O₄S
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, a related pyridazinone derivative demonstrated growth inhibition across various cancer cell lines, including melanoma and non-small cell lung cancer (NSCLC), with growth inhibition percentages ranging from 62.21% to 100.14% .
Mechanism of Action:
The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. For example, compounds have been shown to upregulate pro-apoptotic genes like p53 and Bax while downregulating anti-apoptotic genes such as Bcl-2 . These findings suggest that this compound may exert similar effects.
Antimicrobial Activity
The compound also shows promising antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentration (MIC) values ranging from 0.5 to 128 μg/mL against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . This indicates its potential as a dual-action agent against both cancerous cells and bacterial infections.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Growth inhibition in melanoma and NSCLC | |
| Antimicrobial | Effective against S. aureus and MRSA | |
| Mechanism | Induction of apoptosis, cell cycle arrest |
Case Studies
- Pyridazinone Derivatives : A study on pyridazinone derivatives revealed that compounds with structural similarities to this compound showed significant anticancer activity with IC50 values as low as 1.66 μM in certain cases .
- VEGFR-2 Inhibition : Compounds were evaluated for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. Some derivatives showed promising inhibitory activity with IC50 values ranging from 60.70 to 1800 nM .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Analysis
The thieno[3,4-d]pyridazine scaffold is rare in the literature. The closest analog is ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS 1282448-99-0) . Key differences include:
Table 1: Substituent Comparison of Thieno[3,4-d]pyridazine Derivatives
Implications :
- The benzylthio group in the target compound may enhance membrane permeability compared to the amino analog.
- The 4-fluorophenyl group likely improves metabolic stability relative to the 4-aminophenyl group, which is prone to oxidation.
Comparison with Pyrrolo-Pyridazine Derivatives
The European patent EP 4374877 A2 describes (4aR)-1-[(2,3-difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide . While the core differs (pyrrolo-pyridazine vs. thieno-pyridazine), both compounds feature:
- Fluorinated aryl groups: The target compound uses a monofluorophenyl group, whereas the patent compound employs a difluorophenyl group. Difluorination may enhance binding affinity in hydrophobic pockets.
- Carboxamide/carboxylate moieties : The ethyl carboxylate in the target compound contrasts with the carboxamide in the patent compound, affecting solubility and target engagement.
Preparation Methods
Cyclocondensation of Ethyl 2-Aminothiophene-3-Carboxylate
Ethyl 2-aminothiophene-3-carboxylate reacts with diethyl oxalate in the presence of a base (e.g., sodium ethoxide) to form the pyridazine ring. The reaction proceeds via a [4+2] cycloaddition mechanism, yielding ethyl 4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate as a key intermediate.
Representative Conditions
- Reagents : Diethyl oxalate (1.2 equiv), sodium ethoxide (1.5 equiv)
- Solvent : Ethanol, reflux (12–16 h)
- Yield : 70–85%
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety is introduced at position 3 of the pyridazine ring through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
A halogenated intermediate (e.g., bromine at position 3) undergoes Suzuki coupling with 4-fluorophenylboronic acid:
Stepwise Procedure
- Bromination : Treat the core intermediate with bromine and isoamyl nitrite in chloroform to install a bromine atom at position 3.
- Coupling : React the brominated derivative with 4-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst.
- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), dioxane/water (4:1), 90°C, 12 h
- Yield : 80–88%
Installation of the Benzylthioacetamido Moiety
The benzylthioacetamido group at position 5 is introduced via a two-step sequence: (1) thioether formation and (2) amide coupling.
Thioether Formation
React 5-amino-thieno[3,4-d]pyridazine with benzyl mercaptan in the presence of a base to form the benzylthio intermediate:
- Reagents : Benzyl mercaptan (1.2 equiv), K₂CO₃ (2 equiv)
- Solvent : DMF, 60°C, 6 h
- Yield : 75–82%
Amide Coupling
Activate bromoacetic acid with EDCl/HOBt and couple with the thioether intermediate:
- Activation : Bromoacetic acid (1.1 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv), DMF, RT, 1 h
- Coupling : Add intermediate, stir at RT for 12 h
- Yield : 85–90%
Final Esterification
The ethyl ester at position 1 is typically introduced early in the synthesis (e.g., via cyclocondensation with ethyl oxalate) but may require re-esterification if hydrolyzed during subsequent steps.
Re-esterification Conditions
- Reagents : Ethanol (excess), H₂SO₄ (catalytic)
- Conditions : Reflux, 24 h
- Yield : 90–95%
Characterization and Validation
Critical analytical data for intermediates and the final compound include:
Spectral Data
Purity Assessment
Optimized Synthetic Pathway
The consolidated route proceeds as follows:
- Cyclocondensation to form the thieno[3,4-d]pyridazine core.
- Bromination at position 3.
- Suzuki coupling with 4-fluorophenylboronic acid.
- Thioether formation with benzyl mercaptan.
- Amide coupling with bromoacetic acid.
- Final esterification (if necessary).
Overall Yield : 45–50% (6 steps).
Challenges and Mitigation Strategies
- Low Solubility : Intermediate dihydrothienopyridazines often exhibit poor solubility in polar solvents. Use DMF or DMSO for reactions.
- Byproducts in Amidation : Employ EDCl/HOBt to minimize racemization and improve coupling efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
